"2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid" basic properties
"2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid" basic properties
An In-depth Technical Guide to 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid
Introduction
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, commonly known in environmental science and toxicology as triazole alanine, is a non-proteinogenic amino acid of significant interest to researchers in agrochemistry, drug development, and analytical chemistry. This compound is not a naturally occurring amino acid in the traditional sense but has gained prominence primarily as a major metabolite of a widely used class of agricultural fungicides: the triazoles. Its presence in the environment and in food products necessitates a thorough understanding of its basic properties. Furthermore, its unique chemical structure, featuring a triazole ring appended to an alanine backbone, has made it a valuable scaffold for the design of novel therapeutic agents, particularly in the field of neuroscience.
This guide provides a comprehensive overview of the fundamental properties of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, detailing its chemical and physical characteristics, synthesis and characterization, toxicological profile, and its dual role as both a pesticide metabolite and a building block in medicinal chemistry. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed technical understanding of this important molecule.
Chemical and Physical Properties
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a polar molecule, a characteristic reflected in its computed physicochemical properties. The presence of the amino acid functionality and the nitrogen-rich triazole ring contributes to its high hydrophilicity.
| Property | Value | Source |
| IUPAC Name | 2-amino-3-(1,2,4-triazol-1-yl)propanoic acid | [PubChem][1] |
| Synonyms | Triazole alanine, α-Amino-1H-1,2,4-triazole-1-propanoic acid, 3-(1,2,4-Triazol-1-yl)-DL-alanine | [PubChem][1] |
| CAS Number | 114419-45-3 | [PubChem][1] |
| Molecular Formula | C5H8N4O2 | [PubChem][1] |
| Molecular Weight | 156.14 g/mol | [PubChem][1] |
| Computed XLogP3 | -3.7 | [PubChem][1] |
| Appearance | White to off-white powder | [Sigma-Aldrich][2] |
Synthesis and Characterization
Proposed Synthesis Protocol
A common strategy for the synthesis of amino acids with heterocyclic side chains involves starting from a protected, readily available amino acid like serine. The following is a proposed, multi-step synthesis:
Step 1: Protection of L-Serine The amino and carboxylic acid groups of L-serine are first protected to prevent unwanted side reactions. The amino group can be protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acid can be converted to a methyl or benzyl ester.
Step 2: Activation of the Hydroxyl Group The hydroxyl group of the protected serine is then activated for nucleophilic substitution. This is typically achieved by converting it into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.
Step 3: Nucleophilic Substitution with 1,2,4-Triazole The activated serine derivative is then reacted with 1,2,4-triazole. The triazole anion, formed by deprotonation with a base such as sodium hydride, acts as a nucleophile, displacing the mesylate or tosylate group to form the carbon-nitrogen bond.
Step 4: Deprotection Finally, the protecting groups are removed. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), and the ester is hydrolyzed under basic or acidic conditions to yield the final product, 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid.
Experimental Workflow: Proposed Synthesis
Caption: Proposed synthetic pathway for 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid.
Characterization
The identity and purity of synthesized 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid would be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two protons on the triazole ring (likely singlets in the aromatic region), a multiplet for the α-proton of the alanine backbone, and a multiplet for the β-protons adjacent to the triazole ring.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons in the triazole ring, the α-carbon, the β-carbon, and the carbonyl carbon of the carboxylic acid.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected [M+H]⁺ ion would have a mass-to-charge ratio corresponding to the molecular formula C₅H₉N₄O₂⁺.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C=N and C-N stretches associated with the triazole ring.
Role as a Pesticide Metabolite
A primary reason for the scientific interest in 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid is its role as a common metabolite of triazole fungicides.[1] These fungicides are widely used in agriculture to protect crops from fungal diseases.
Formation in Plants
When triazole fungicides are applied to plants, they can be metabolized into several smaller compounds, with triazole alanine being a significant product. This metabolic conversion is considered a detoxification pathway in plants. The proposed mechanism involves the cleavage of the parent fungicide, releasing the 1,2,4-triazole moiety. This free triazole is then conjugated to the amino acid serine.
The key enzyme implicated in this process is O-acetylserine sulfhydrylase (OASS) .[4][5] This enzyme normally catalyzes the final step in cysteine biosynthesis. However, it can also recognize 1,2,4-triazole as a substrate and conjugate it with O-acetylserine (an activated form of serine), releasing acetate and forming triazole alanine.[4][5]
Metabolic Pathway of Triazole Alanine Formation
Caption: Proposed enzymatic formation of triazole alanine in plants.
Parent triazole fungicides that are known to be metabolized to triazole alanine include:
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Paclobutrazol
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Bitertanol
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Fenbuconazole
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Triadimenol
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Epoxiconazole
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Tebuconazole
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Fluquinconazole[1]
Toxicological Profile
The toxicological profile of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid has been evaluated, primarily in the context of assessing the risk of pesticide residues in food. It is generally considered to be of low acute toxicity.
| Toxicological Endpoint | Species | Value |
| Acute Oral LD50 | Rat | > 5000 mg/kg bw |
| Acute Oral LD50 | Mouse | > 5000 mg/kg bw |
In animal studies, orally administered triazole alanine is rapidly absorbed and excreted, primarily unchanged in the urine. A minor metabolic pathway involves the formation of N-acetyl-triazole alanine. There is no evidence of significant bioaccumulation. Importantly, toxicological assessments have concluded that triazole alanine is less toxic than its parent triazole fungicide compounds.
Applications in Research and Development
Beyond its relevance in environmental and toxicological studies, the unique structure of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid has made it a valuable tool in medicinal chemistry.
Analytical Reference Standard
Due to its presence as a pesticide metabolite, highly pure 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid is used as a certified reference material.[6] This allows analytical laboratories to accurately quantify its levels in food and environmental samples, typically using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Scaffold in Medicinal Chemistry
The triazole ring is a well-known bioisostere for amide bonds, meaning it can mimic the spatial and electronic properties of an amide group in a biologically active molecule. This property has been exploited in the design of novel drug candidates.
Derivatives of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid have been synthesized and investigated as agonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[3] The NMDA receptor is a crucial ion channel in the central nervous system involved in learning, memory, and synaptic plasticity. Modulating its activity is a key strategy in the development of treatments for a range of neurological and psychiatric disorders. The triazole-containing amino acid scaffold provides a novel chemical framework for designing subtype-selective NMDA receptor modulators.[3]
Triazole as a Bioisosteric Replacement
Caption: The triazole ring as a bioisostere for an amide bond in drug design.
Experimental Protocols
Protocol: General Method for LC-MS/MS Analysis of Triazole Alanine in Plant Matrices
This protocol outlines a general approach for the extraction and analysis of the polar metabolite, triazole alanine, from a plant matrix such as fruit or vegetable homogenate.
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Extraction: a. Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acidified methanol (e.g., 0.1% formic acid in methanol). c. Add an appropriate internal standard. d. Homogenize at high speed for 2 minutes. e. Centrifuge at 10,000 x g for 10 minutes. f. Collect the supernatant.
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Clean-up (if necessary): a. For complex matrices, a solid-phase extraction (SPE) clean-up may be required. b. Condition a mixed-mode cation exchange SPE cartridge. c. Load the supernatant from step 1f. d. Wash the cartridge with a non-polar solvent to remove interferences. e. Elute the triazole alanine with an ammoniated organic solvent. f. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
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LC-MS/MS Analysis: a. Chromatographic Column: A column designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column. b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A gradient program starting with a high percentage of organic mobile phase. e. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. f. MRM Transitions: Monitor for at least two multiple reaction monitoring (MRM) transitions for both the native triazole alanine and its internal standard to ensure accurate identification and quantification.
Conclusion
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a molecule with a multifaceted identity. As triazole alanine, it is a critical analyte in environmental monitoring and food safety, representing a key detoxification product of triazole fungicides in plants. Its low toxicity provides a degree of reassurance regarding its presence as a residue. In the realm of medicinal chemistry, its structure serves as a promising and versatile scaffold for the development of novel therapeutics, particularly for modulating the activity of central nervous system targets like the NMDA receptor. The continued study of this compound is likely to yield further insights into xenobiotic metabolism in plants and provide new opportunities for rational drug design.
References
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[Synthesis of 3-Hydroxy-6-oxo[7][8][9]triazin-1-yl Alaninamides, a New Class of Cyclic Dipeptidyl Ureas - ResearchGate]([Link])
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[2-Amino-3-(1H-benzo[d][7][8][10]triazol-1-yl)propanoic acid - MySkinRecipes]([Link])
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- 2. β-(1,2,4-Triazol-3-yl)-DL-alanine 10109-05-4 [sigmaaldrich.com]
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